

Technical Guide: 4-Methylene-3-(2-oxopropyl)oxolane

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Compound of Interest

Compound Name:	1-(4-Methylideneoxolan-3-yl)propan-2-one
CAS No.:	188970-96-9
Cat. No.:	B067511

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Executive Summary & Chemical Identity

4-methylene-3-(2-oxopropyl)oxolane is a bicyclic-equivalent functionalized ether characterized by a tetrahydrofuran (oxolane) core substituted with an exocyclic methylene group and an acetyl side chain. It belongs to the class of

-acetyl-

-methylene-tetrahydrofurans.

This scaffold is primarily utilized in advanced organic synthesis as a building block for terpenoids, polyether antibiotics, and marine natural products. Its structure offers two distinct handles for further functionalization: the electrophilic exocyclic double bond (Michael acceptor) and the nucleophilic/electrophilic ketone moiety.

Chemical Nomenclature & Synonyms

To ensure precise identification in literature and database searches, the following synonyms are recognized:

Naming Convention	Synonym
IUPAC Systematic	1-(4-methylenetetrahydrofuran-3-yl)propan-2-one
Common/Trivial	3-acetyl-4-methylenetetrahydrofuran
Structural Description	-acetyl- -methylene-THF
Functional Class	4-methylene-3-(2-oxopropyl)tetrahydrofuran
Formula	C H O
Molecular Weight	140.18 g/mol

Synthesis & Mechanistic Pathways

The construction of the 4-methylene-3-(2-oxopropyl)oxolane core is a textbook example of 5-exo-dig or 5-exo-trig radical cyclization. The most robust protocol involves the Atom Transfer Radical Cyclization (ATRC) or the Ueno-Stork reaction using propargyl ethers or

-allyloxy enones.

Primary Synthetic Route: Radical Cyclization

The synthesis typically proceeds via the radical cyclization of a propargyl allyl ether derivative or a bromoacetal.

Protocol: Tin-Mediated Radical Cyclization

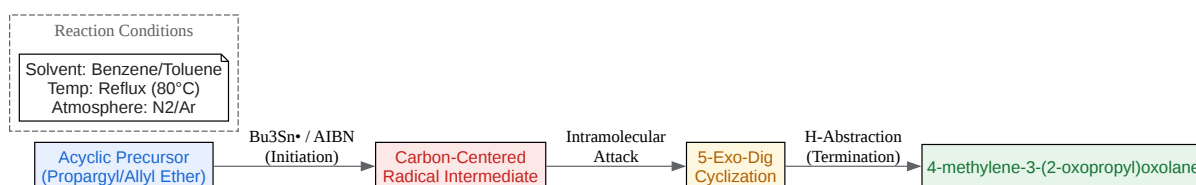
- Precursor: A propargyl ether derivative, such as O-propargyl-but-3-en-1-ol derivative or a specific

-allyloxy enone.

- Reagents: Tributyltin hydride (Bu₃SnH) as the hydrogen atom donor and AIBN (Azobisisobutyronitrile) as the radical initiator.
- Mechanism:
 - Initiation: AIBN generates a tributyltin radical (Bu₃Sn•).
 - Propagation: The tin radical abstracts a halide (if using a bromo-precursor) or adds to a terminal alkyne/alkene, generating a carbon-centered radical.
 - Cyclization: The radical attacks the internal multiple bond in a 5-exo fashion to form the tetrahydrofuran ring.
 - Termination: The cyclic radical abstracts a hydrogen from Bu₃SnH, yielding the final product and regenerating the tin radical.

Mechanistic Diagram (DOT)

The following diagram illustrates the radical cyclization pathway forming the oxolane core.



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Caption: Radical cyclization pathway for the synthesis of the 3,4-disubstituted oxolane core.

Reactivity Profile & Applications

The 4-methylene-3-(2-oxopropyl)oxolane scaffold is bifunctional, allowing for orthogonal functionalization strategies in total synthesis.

A. Exocyclic Methylene Reactivity (C4 Position)

The exocyclic double bond is electronically distinct from endocyclic alkenes.

- Michael Addition: If conjugated with an electron-withdrawing group (or if the ring strain allows), it can undergo conjugate addition.
- Hydroboration-Oxidation: Converts the methylene group into a primary alcohol (-CH₂OH) or methyl group (-CH₃), stereoselectively controlled by the adjacent C3 stereocenter.
- Ozonolysis/Lemieux-Johnson: Cleavage of the double bond yields a 4-oxo-tetrahydrofuran (3-acetyl-4-oxotetrahydrofuran), a precursor for nucleosides.

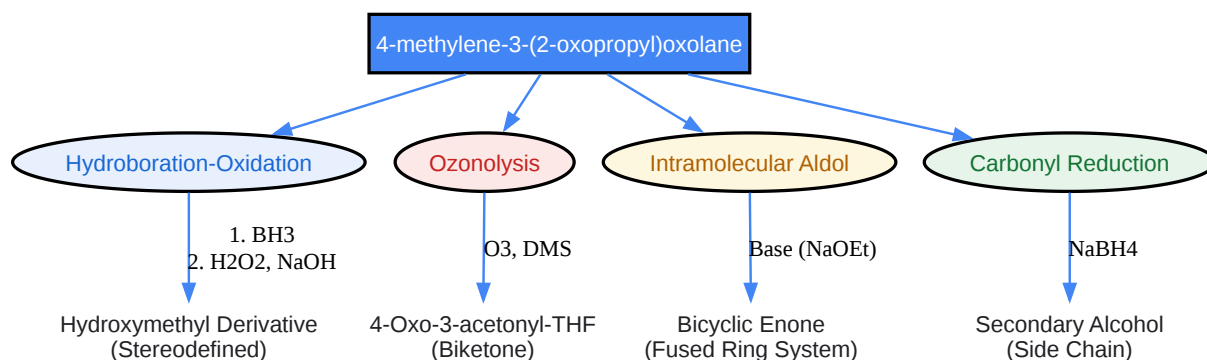
B. Acetyl Side Chain Reactivity (C3 Position)

The ketone functionality in the side chain is a versatile handle.

- Nucleophilic Addition: Grignard reagents or hydrides (NaBH₄) attack the ketone to form tertiary or secondary alcohols.
- Aldol Condensation: Intramolecular aldol reactions can fuse a third ring onto the THF core, generating bicyclic systems (e.g., hydrindanes or hydroazulenes).
- Baeyer-Villiger Oxidation: Converts the acetyl group into an ester/acetate.

Functional Workflow Diagram (DOT)

This diagram maps the divergent synthetic pathways available from this intermediate.



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Caption: Divergent synthetic utility of the 4-methylene-3-(2-oxopropyl)oxolane scaffold.

Experimental Protocol: Standard Synthesis

Objective: Synthesis of 3-acetyl-4-methylenetetrahydrofuran via Radical Cyclization.

Materials:

- Precursor: O-propargyl-allyl ether derivative (1.0 equiv)
- Reagent: Tributyltin hydride (Bu SnH) (1.1 equiv)
- Initiator: AIBN (0.1 equiv)
- Solvent: Anhydrous Benzene or Toluene (degassed)

Procedure:

- Preparation: Dissolve the precursor in anhydrous benzene (0.05 M concentration) under an argon atmosphere.

- Addition: Add AIBN and BuSnH to the solution.
 - Note: For high dilution conditions (to favor cyclization over polymerization), add the tin hydride and AIBN slowly via a syringe pump over 4–6 hours.
- Reaction: Heat the mixture to reflux (80°C) and monitor by TLC for the disappearance of the starting material.
- Work-up: Cool to room temperature. Remove the solvent under reduced pressure.
- Purification: Remove tin residues using a 10% KF solution wash or by flash column chromatography on silica gel impregnated with 10% KF. Elute with Hexanes/EtOAc to isolate the title compound as a colorless oil.[1]

Self-Validating Check:

- ¹H NMR: Look for the characteristic exocyclic methylene singlets at 4.8–5.2 ppm and the acetyl methyl singlet at 2.1–2.2 ppm.
- IR: Confirm the presence of the ketone carbonyl stretch (~1715 cm⁻¹) and the exocyclic alkene stretch (~1650 cm⁻¹).

References

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